molecular formula C14H20ClNO2S B138222 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride CAS No. 131964-30-2

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride

Cat. No. B138222
M. Wt: 301.8 g/mol
InChI Key: HCLIFWZTTKDJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it belongs to the class of compounds known as nicotinic acetylcholine receptor agonists.

Mechanism Of Action

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride binds to nicotinic acetylcholine receptors in the brain, which are involved in various physiological processes such as learning, memory, and attention. By binding to these receptors, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride enhances the activity of these receptors, leading to improved cognitive function and analgesic effects.

Biochemical And Physiological Effects

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have various biochemical and physiological effects, including:
1. Improved cognitive function: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride enhances cognitive function, including learning, memory, and attention.
2. Analgesic effects: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have analgesic effects, making it a potential candidate for pain management.
3. Anti-inflammatory effects: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Advantages And Limitations For Lab Experiments

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has high potency, making it a useful tool for studying the effects of nicotinic acetylcholine receptors.
2. Selectivity: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride is selective for nicotinic acetylcholine receptors, making it a useful tool for studying the specific effects of these receptors.
3. Limited solubility: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has limited solubility, which may limit its use in certain experiments.

Future Directions

For research include the development of more potent analogs, identification of new therapeutic applications, and mechanistic studies to better understand its effects.

Synthesis Methods

The synthesis of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride involves the reaction between 2-(2-(N,N-dimethylamino)ethoxy)ethanol and 1-benzo[b]thiophen-5-yl ethanol. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification.

Scientific Research Applications

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound include:
1. Treatment of cognitive disorders: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has potential therapeutic effects on cognitive disorders such as Alzheimer's disease and schizophrenia.
2. Pain management: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have analgesic effects, making it a potential candidate for pain management.
3. Addiction treatment: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has potential therapeutic effects on addiction to nicotine and other drugs.

properties

CAS RN

131964-30-2

Product Name

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride

Molecular Formula

C14H20ClNO2S

Molecular Weight

301.8 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C14H19NO2S.ClH/c1-15(2)6-7-17-10-13(16)11-3-4-14-12(9-11)5-8-18-14;/h3-5,8-9,13,16H,6-7,10H2,1-2H3;1H

InChI Key

HCLIFWZTTKDJGO-UHFFFAOYSA-N

SMILES

CN(C)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl

Canonical SMILES

CN(C)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl

synonyms

alpha-((2-(Dimethylamino)ethoxy)methyl)benzo(b)thiophene-5-methanol hy drochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.